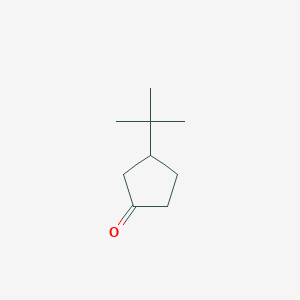

3-(Tert-butyl)cyclopentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZLLBXTQLRISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311755 | |

| Record name | 3-(TERT-BUTYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-94-2 | |

| Record name | NSC245143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(TERT-BUTYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Tert-butyl)cyclopentanone

[1]

Executive Summary

This technical guide details the synthesis of 3-(tert-butyl)cyclopentanone (CAS: 5581-94-2), a critical scaffold in medicinal chemistry used to probe conformational bias. The tert-butyl group, acting as a "conformational anchor" (Winstein-Holness effect), locks the cyclopentane ring into a specific twist-envelope conformation, facilitating the study of receptor-ligand geometries.

While direct alkylation of cyclopentanone typically yields the thermodynamically unstable 2-substituted product or complex mixtures, this protocol utilizes a conjugate addition (Michael addition) strategy. We begin by converting cyclopentanone to 2-cyclopentenone, followed by the regioselective 1,4-addition of a tert-butyl organocuprate species. This route ensures high regioselectivity for the 3-position and minimizes 1,2-addition byproducts.

Strategic Retrosynthesis

The synthesis is broken down into two distinct phases.[1] The "Pharma-Standard" approach prioritizes regiocontrol and purity over raw material cost, utilizing Saegusa oxidation for the desaturation step and a Gilman cuprate for the alkylation.

Figure 1: Retynthetic logic flow moving from the target scaffold back to the commercially available cyclopentanone.

Phase 1: Desaturation of Cyclopentanone

Objective: Convert cyclopentanone to 2-cyclopentenone.

Method: Saegusa-Ito Oxidation.[2]

Rationale: While

Step 1.1: Formation of Silyl Enol Ether

-

Reagents: Cyclopentanone, Trimethylsilyl chloride (TMSCl), Sodium iodide (NaI), Triethylamine (Et3N), Acetonitrile (

). -

Mechanism: Soft enolization trapped by silicon.

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar under Argon atmosphere.

-

Solvation: Add NaI (1.2 equiv) and dry acetonitrile (0.5 M concentration relative to ketone).

-

Addition: Add TMSCl (1.2 equiv) followed by Et3N (1.3 equiv). The mixture will become heterogeneous.

-

Reaction: Cool to 0°C. Add Cyclopentanone (1.0 equiv) dropwise over 15 minutes.

-

Completion: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with ice-cold saturated

. Extract with pentane ( -

Output: 1-(Trimethylsilyloxy)cyclopentene (Clear oil). Use immediately or store at -20°C under Argon.

Step 1.2: Palladium-Mediated Oxidation

-

Reagents:

(0.5-1.0 equiv), Benzoquinone (0.5 equiv - co-oxidant to make Pd catalytic, optional but recommended for scale), Acetonitrile.

Protocol:

-

Setup: Dissolve the crude silyl enol ether in dry acetonitrile.

-

Oxidation: Add

(stoichiometric if no co-oxidant is used) at RT. -

Reaction: Stir for 3–6 hours. The solution will darken as

precipitates. -

Filtration: Filter the reaction mixture through a pad of Celite to remove Palladium black.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (

, 10% EtOAc in Hexanes). -

Yield Target: 2-Cyclopentenone (Liquid, bp 150°C).

Phase 2: The Conjugate Addition (Michael Reaction)

Objective: Regioselective installation of the tert-butyl group at C3.

Method: Addition of Lithium Di-tert-butylcuprate (Gilman Reagent).

Rationale: Grignard reagents (

Mechanistic Pathway

The reaction proceeds via an oxidative addition of the copper species to the enone

Figure 2: Mechanistic cycle of the Gilman reagent mediated conjugate addition.

Detailed Protocol

Reagents:

-

Copper(I) Iodide (CuI): 99.999% purity beads (Purified/recrystallized from KI/H2O is best).

-

tert-Butylmagnesium chloride (

): 2.0 M solution in diethyl ether. -

Solvent: Anhydrous THF (distilled from Na/Benzophenone).

-

Additive: Trimethylsilyl chloride (TMSCl) – Optional but highly recommended to accelerate reaction and trap the enolate.

Step-by-Step Methodology:

-

Catalyst Preparation (The Gilman Reagent):

-

Flame-dry a 3-neck RBF equipped with a low-temperature thermometer and addition funnel.

-

Add CuI (1.1 equiv) and evacuate/purge with Argon (

). -

Add anhydrous THF (10 mL per mmol substrate) and cool to -78°C (Dry ice/Acetone bath).

-

Add

(2.2 equiv) dropwise. -

Observation: The solution will turn a bright yellow/tan color, indicating the formation of

. Stir for 30 minutes at -78°C.

-

-

Substrate Addition:

-

Dissolve 2-cyclopentenone (1.0 equiv) in a minimal amount of THF.

-

Optional: Add TMSCl (2.0 equiv) to the enone solution (Corey-Boaz modification).

-

Add the enone solution dropwise to the cuprate mixture over 20 minutes, maintaining the temperature below -70°C.

-

Critical Control Point: Rapid addition causes localized heating, leading to polymerization or 1,2-addition.

-

-

Reaction & Quench:

-

Stir at -78°C for 2 hours.

-

Allow the reaction to warm slowly to -20°C over 1 hour.

-

Quench by pouring the cold mixture into a vigorously stirring saturated aqueous

solution (buffered with -

Observation: The aqueous layer will turn deep blue (

complex).

-

-

Workup:

-

Extract with Diethyl Ether (

). -

Wash combined organics with 1N HCl (to remove Mg salts), then Brine.

-

Dry over anhydrous

. -

Concentrate under reduced pressure.[1]

-

Purification & Characterization

Purification Strategy

The crude oil typically contains the product and trace amounts of reduced cyclopentanone.

-

Flash Chromatography: Silica Gel 60.

-

Eluent: Gradient of 0%

5% Ethyl Acetate in Hexanes. The tert-butyl group makes the molecule lipophilic; it elutes early.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Colorless Oil | Distinct "camphor-like" odor. |

| Boiling Point | ~185°C (est) | Purify via column; distillation requires high vacuum. |

| Yield | 75% - 88% | Dependent on anhydrous technique. |

| 1H NMR | Characteristic t-butyl singlet. | |

| IR | 1740 | Strong C=O stretch (Cyclopentanone ring strain). |

Troubleshooting Guide

-

Issue: Low Yield / Starting Material Recovery.

-

Cause: Old CuI or wet THF.

-

Fix: Recrystallize CuI from saturated KI solution; distill THF immediately before use.

-

-

Issue: 1,2-Addition Product (Alcohol).

-

Cause: Temperature rose above -60°C during Grignard addition or reaction.

-

Fix: Monitor internal temperature strictly; ensure slow addition rates.

-

-

Issue: Polymerization of Enone.

-

Cause: Enone added too fast to the basic cuprate.

-

Fix: Dilute enone further in THF before addition.

-

References

-

Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. Link

-

Corey, E. J., & Boaz, N. W. (1985).

-unsaturated carbonyl compounds. Tetrahedron Letters, 26(49), 6015-6018. Link -

Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of

-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers. Journal of Organic Chemistry, 43(5), 1011–1013. Link -

Allinger, N. L., & Freiberg, L. A. (1960). The Conformational Analysis of 3-tert-Butylcyclopentanone. Journal of the American Chemical Society, 82(9), 2393–2394. Link

An In-depth Technical Guide to 3-(Tert-butyl)cyclopentanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tert-butyl)cyclopentanone (CAS No. 5581-94-2) is a substituted cyclic ketone of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a sterically demanding tert-butyl group on a five-membered ring, imparts unique stereochemical and electronic properties that make it a valuable chiral building block for the synthesis of complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and safety considerations, with a focus on its applications in research and pharmaceutical development.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental design. The bulky tert-butyl group significantly influences its physical characteristics compared to the parent cyclopentanone.

| Property | Value | Source |

| CAS Number | 5581-94-2 | [1][2] |

| Molecular Formula | C₉H₁₆O | [1][2][4] |

| Molecular Weight | 140.22 g/mol | [1][2][4] |

| Appearance | White crystalline powder | |

| Boiling Point | 200-201 °C | [2] |

| Density | 0.9031 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves the alkylation of cyclopentanone.[3] This approach leverages the reactivity of the enolate intermediate of cyclopentanone with a suitable tert-butyl electrophile.

General Synthesis Pathway: Alkylation of Cyclopentanone

The synthesis commences with the deprotonation of cyclopentanone at the α-position using a strong, non-nucleophilic base to form the corresponding enolate. Subsequent reaction with a tert-butyl halide, such as tert-butyl bromide, introduces the bulky alkyl substituent.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of a strong base (e.g., sodium hydride or potassium tert-butoxide) in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Enolate Formation: Cyclopentanone is added dropwise to the cooled (0 °C) solution of the base under a nitrogen atmosphere. The reaction mixture is stirred for a specified period to ensure complete enolate formation.

-

Alkylation: Tert-butyl bromide is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.

-

Workup: The reaction is quenched by the careful addition of water or a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely involve the loss of the tert-butyl group (a peak at m/z = 83) and cleavage of the cyclopentanone ring. While a detailed spectrum for this specific compound is not publicly available, analysis of the parent cyclopentanone shows characteristic fragmentation through the loss of ethene (C₂H₄), suggesting a similar pathway could be possible for the substituted analogue.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For cyclopentanone, this peak appears around 1741 cm⁻¹.[7] The presence of the tert-butyl group is not expected to significantly shift this value. Other characteristic peaks will include those for C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available in the reviewed literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure.

-

¹H NMR: The spectrum would show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The protons on the cyclopentanone ring would appear as complex multiplets due to diastereotopicity and spin-spin coupling.

-

¹³C NMR: The spectrum would exhibit a peak for the carbonyl carbon, a quaternary carbon, and a methyl carbon signal for the tert-butyl group, in addition to the signals for the methylene carbons of the cyclopentanone ring.

Applications in Research and Drug Development

The rigid, sterically defined structure of this compound makes it a valuable synthon in medicinal chemistry. The tert-butyl group can serve as a steric anchor, influencing the conformation of the molecule and its interaction with biological targets.

Role as a Chiral Building Block

For drug development, the enantiomerically pure forms of this compound are of particular interest.[3] Chiral resolution of the racemic mixture can be achieved through various methods, including chiral chromatography or enzymatic resolution.[3] These chiral synthons can then be incorporated into larger molecules to control stereochemistry, which is often critical for pharmacological activity and selectivity.

While specific examples of approved drugs containing the this compound moiety are not prominent in the literature, its utility as a building block in the synthesis of complex, biologically active molecules is recognized.[3] For instance, substituted cyclopentanone rings are found in a variety of natural products and pharmaceuticals.

Safety, Handling, and Disposal

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, safety precautions should be based on those for structurally related compounds, such as cyclopentanone. ChemicalBook classifies it as an irritant.[2]

GHS Hazard Information (Predicted)

Based on the data for cyclopentanone, this compound is likely to be classified as follows:

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[8][9]

-

Spill Management: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[9]

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure and the presence of a bulky tert-butyl group offer unique opportunities for the design and synthesis of novel molecules with specific stereochemical requirements. While detailed experimental and safety data for this compound are not extensively documented in publicly accessible sources, this guide provides a foundational understanding of its properties and applications based on available information and comparison to related structures. Further research into its synthetic methodologies and applications is warranted to fully exploit its potential in the chemical and pharmaceutical sciences.

References

- CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google P

-

This compound | C9H16O | CID 316769 - PubChem. (URL: [Link])

-

3-butylcyclopentanone - C9H16O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

This compound (5581-94-2) - Chemchart. (URL: [Link])

-

PART 19: MASS SPECTRUM OF CYCLOPENTANONE - YouTube. (URL: [Link])

-

FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Cyclopentanone - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Mass spectra of cyclopentanone interacted with 90 fs laser... - ResearchGate. (URL: [Link])

-

mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])

-

Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI. (URL: [Link])

-

(PDF) The Vibrational Analysis of Cyclopentanone - ResearchGate. (URL: [Link])

Sources

- 1. This compound | C9H16O | CID 316769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5581-94-2 [m.chemicalbook.com]

- 3. (S)-3-tert-Butylcyclopentanone | Benchchem [benchchem.com]

- 4. This compound (5581-94-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

A Technical Guide to 3-(Tert-butyl)cyclopentanone: Properties, Synthesis, and Applications

Abstract

3-(Tert-butyl)cyclopentanone is a pivotal chemical intermediate whose unique structural properties—namely the sterically demanding tert-butyl group appended to a cyclopentanone core—confer significant influence on the reactivity and conformational behavior of molecules into which it is incorporated. This technical guide provides a comprehensive overview of the essential chemical and physical properties of this compound. We delve into its spectroscopic signature, established synthetic methodologies, and characteristic reactivity. Furthermore, this document outlines standardized protocols for its characterization and discusses its emerging role as a valuable building block in medicinal chemistry and drug development, where modulation of steric and electronic properties is paramount.

Molecular Structure and Chemical Identifiers

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. This compound is an aliphatic cyclic ketone. The presence of the bulky tert-butyl group at the C-3 position relative to the carbonyl is the defining feature of the molecule, sterically shielding adjacent positions and influencing the cyclopentane ring's conformation.

-

IUPAC Name: 3-tert-butylcyclopentan-1-one[1]

-

CAS Number: 5581-94-2[2]

-

Canonical SMILES: CC(C)(C)C1CCC(=O)C1[1]

-

InChI Key: YNZLLBXTQLRISL-UHFFFAOYSA-N[1]

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 316769.[1]

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, purification, and application in synthetic protocols. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | General Observation |

| Boiling Point | 200-201 °C | [2] |

| Density | 0.903 g/cm³ (at 25 °C) | [2] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 0 | [3] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Reactivity Profile

Synthetic Approaches

The synthesis of substituted cyclopentanones is a well-established area of organic chemistry.[4] For this compound, a common laboratory-scale approach involves the conjugate addition of a tert-butyl nucleophile to cyclopent-2-en-1-one. This Michael addition is typically performed using an organocuprate reagent, such as lithium di-tert-butylcuprate, to ensure 1,4-addition over direct 1,2-addition to the carbonyl.

An alternative conceptual route involves the alkylation of a pre-formed cyclopentanone enolate with a tert-butyl electrophile, such as tert-butyl bromide.[5] However, due to the steric hindrance of the tert-butyl group and the potential for competing elimination reactions, this method can be lower yielding.

Key Reactivity Insights

The chemistry of this compound is dominated by two features: the carbonyl group and the sterically encumbering tert-butyl substituent.

-

Carbonyl Reactivity: The ketone can undergo standard carbonyl reactions such as reduction to the corresponding alcohol (3-tert-butylcyclopentanol) using reagents like sodium borohydride, or reductive amination to form substituted amines.

-

Enolate Formation: The carbonyl's α-protons (at C-2 and C-5) are acidic and can be removed by a strong base to form an enolate. The steric bulk of the tert-butyl group can influence the regioselectivity of enolate formation and subsequent alkylation or aldol reactions.

-

Steric Hindrance: The tert-butyl group provides a significant steric shield. This influences the stereochemical outcome of reactions at the carbonyl center and adjacent positions, often directing incoming reagents to the face of the ring opposite the bulky group. This property is invaluable in asymmetric synthesis.[5]

Experimental Corner: Protocols for Quality Control & Characterization

Ensuring the identity and purity of a starting material is a non-negotiable aspect of chemical research. The following workflow and protocols represent a robust system for the validation of a new batch of this compound.

Quality Control Workflow

The following diagram illustrates the logical flow for the characterization and release of a new batch of the title compound.

Caption: Quality Control workflow for this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure.

-

Procedure:

-

Prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Expected signals include a singlet around δ 0.9 ppm (9H, tert-butyl group) and a series of multiplets between δ 1.5-2.5 ppm (7H, cyclopentyl ring protons).

-

Acquire a ¹³C NMR spectrum. Expected signals include a prominent peak for the carbonyl carbon (~δ 220 ppm), signals for the quaternary and methyl carbons of the tert-butyl group, and signals for the CH and CH₂ carbons of the cyclopentyl ring.

-

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify key functional groups, primarily the ketone carbonyl.

-

Procedure:

-

Place a small drop of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Causality: The key diagnostic peak is the strong C=O stretching vibration. For a five-membered ring ketone like cyclopentanone, this band is typically found at a higher wavenumber than in acyclic ketones due to ring strain.[6] Expect a very strong, sharp absorption band in the region of 1740-1750 cm⁻¹ . Also, look for C-H stretching vibrations just below 3000 cm⁻¹.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine purity and confirm molecular weight.

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an aliquot into the GC-MS instrument.

-

The gas chromatogram will indicate the purity by showing the relative area of the main product peak.

-

The mass spectrum of the main peak should show the molecular ion (M⁺) at m/z = 140.2. Key fragmentation patterns often involve the loss of a methyl group (M-15) or the entire tert-butyl group.

-

Role in Drug Development and Medicinal Chemistry

The tert-butyl group is a common motif in medicinal chemistry, often used as a "metabolic blocker." Its steric bulk can prevent enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near its point of attachment, thereby increasing a drug candidate's half-life. The replacement of a labile group with a tert-butyl or a bioisostere is a recognized strategy for optimizing drug properties.[7]

This compound serves as an excellent starting material for introducing this feature. The cyclopentanone ring provides a rigid scaffold from which to elaborate more complex structures. Derivatives of cyclopentanone have been investigated for a wide range of biological activities, making this a valuable template for building new chemical entities.[8]

Caption: Role of the scaffold in a drug discovery workflow.

Safety and Handling

As with any chemical, proper safety precautions must be observed.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[2][10] Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple cyclic ketone; it is a strategic building block for the synthesis of complex organic molecules. Its well-defined physicochemical properties, predictable reactivity, and the significant steric influence of the tert-butyl group make it a valuable tool for chemists, particularly in the fields of medicinal chemistry and drug discovery. The robust analytical methods described herein provide a clear path for its quality control, ensuring its reliable application in multi-step synthetic campaigns.

References

-

Chemchart. (n.d.). This compound (5581-94-2). Retrieved from [Link]

-

Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-butylcyclopentanone. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-tert-butylcyclopentanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316769, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21355770, 3-Tert-butylcyclopentene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2023). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from [Link]

-

Extractions&Ire. (2020, June 28). Synthesising Cyclopentanone through Catalytic Decarboxylation or whatever the correct words are [Video]. YouTube. Retrieved from [Link]

-

Roche. (2023). Tween 20 Safety Data Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pentanone, 2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C9H16O | CID 316769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5581-94-2 [m.chemicalbook.com]

- 3. This compound (5581-94-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Cyclopentanone synthesis [organic-chemistry.org]

- 5. (S)-3-tert-Butylcyclopentanone | Benchchem [benchchem.com]

- 6. Cyclopentanone [webbook.nist.gov]

- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

Technical Guide: Mass Spectrometry Fragmentation of 3-(Tert-butyl)cyclopentanone

This guide details the mass spectrometry fragmentation pattern of 3-(tert-butyl)cyclopentanone , a molecule whose fragmentation is governed by the interplay between ring strain, carbonyl-directed alpha-cleavage, and the exceptional stability of the tert-butyl carbocation.

Executive Summary

The mass spectrum of this compound (

For researchers identifying impurities or metabolic byproducts, the diagnostic signature is the high-intensity base peak at m/z 57 (tert-butyl cation) and the significant fragment at m/z 83 (loss of the tert-butyl group), which distinguishes it from isomeric linear ketones.

Molecular Architecture & Ionization Physics

Structural Considerations

The molecule consists of a five-membered cyclopentanone ring substituted at the 3-position with a tert-butyl group.[1]

-

Formula:

-

Unsaturation Number: 2 (1 Ring + 1 Carbonyl)

-

Sterics: The bulky tert-butyl group locks the cyclopentanone ring into a specific envelope conformation to minimize 1,3-diaxial interactions, though under EI conditions (high energy), this conformational preference is less relevant than the bond dissociation energies.

Ionization Event

Upon electron impact (70 eV), an electron is removed from the non-bonding lone pair of the carbonyl oxygen, generating the radical cation molecular ion (

Fragmentation Mechanics (The Core)

The fragmentation follows three competing pathways. The tert-butyl group acts as a "charge sink," often sequestering the positive charge due to the high stability of the tertiary carbocation.

Pathway A: Formation of the Base Peak (m/z 57)

The most dominant feature of the spectrum is the formation of the tert-butyl cation.

-

Mechanism: Inductive cleavage (i-cleavage). The bond between the ring carbon (C3) and the quaternary carbon of the tert-butyl group weakens significantly in the ionized state.

-

Driving Force: Formation of the stable tertiary carbocation (

). -

Result: A base peak (100% relative abundance) at m/z 57 .

Pathway B: Loss of Side Chain (m/z 83)

Alternatively, the charge can remain on the oxygen-containing ring fragment while the tert-butyl group leaves as a neutral radical.

-

Mechanism: Alpha-cleavage relative to the alkyl group or direct sigma-bond dissociation.

-

Fragment: The cyclopentanone-3-yl cation (

). -

Mass Calculation:

.

Pathway C: Ring Opening (Alpha-Cleavage)

The classic cyclic ketone fragmentation involves breaking the bond adjacent to the carbonyl (C1-C2 or C1-C5).

-

Primary Cleavage: The C1-C2 bond breaks, generating an acyl radical cation.

-

Secondary Elimination: The acyl radical can decompose by losing carbon monoxide (CO, 28 Da) or ethylene (

, 28 Da). -

Diagnostic Ions: This pathway contributes to lower mass ions such as m/z 55 (

or hydrocarbon fragments) and m/z 28 (CO).

Visualization of Pathways[3]

The following diagram maps the causal relationships between the molecular ion and its primary fragments.

Figure 1: Fragmentation tree of this compound showing the divergence between side-chain loss and ring disintegration.

Experimental Protocol (Standardized)

To reproduce these results or validate the purity of a synthesized batch, follow this self-validating GC-MS workflow.

Instrument Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard 70 eV allows comparison with NIST libraries. |

| Source Temp | 230°C | Prevents condensation of high-boiling impurities. |

| Column | DB-5ms (30m x 0.25mm) | Non-polar phase ideal for separating alkyl-ketones. |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow ensures reproducible retention times. |

| Scan Range | m/z 35 - 300 | Captures low mass fragments (CO) and potential dimers. |

Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) workflow for the analysis of alkyl-cyclopentanones.

Data Interpretation: Peak Assignments

The following table summarizes the key ions. Note that m/z 57 is the definitive marker for the tert-butyl group.

| m/z (Mass-to-Charge) | Relative Intensity | Ion Assignment | Mechanism / Origin |

| 140 | Weak (< 10%) | Molecular Ion (Intact Parent). | |

| 125 | Very Weak | Loss of methyl from t-butyl group. | |

| 112 | Weak | Loss of Carbon Monoxide from ring opening. | |

| 83 | Moderate (20-40%) | Loss of t-butyl radical . Charge retention on ring. | |

| 57 | Base Peak (100%) | Tert-butyl cation . Dominant stable fragment. | |

| 55 | Moderate | Hydrocarbon fragment from ring disintegration. | |

| 41 | Moderate | Allyl cation (common in all alkyl chains). |

Scientific Validation (Self-Check)

-

The Nitrogen Rule: The MW is 140 (even), and the molecule contains no nitrogen. The molecular ion is at an even m/z, and major radical-loss fragments (like M-57) appear at odd m/z (83, 57). This confirms the assignments are consistent with MS physics.

-

Absence of McLafferty: A standard McLafferty rearrangement would require a

-hydrogen available for transfer to the carbonyl oxygen. In this compound, the side chain hydrogens are spatially distant and the geometry of the ring restricts the necessary 6-membered transition state, suppressing this pathway in favor of direct cleavage.

References

-

NIST Mass Spectrometry Data Center . Cyclopentanone, 3-methyl- (Analogous Fragmentation Patterns). NIST Chemistry WebBook, SRD 69. Retrieved from [Link][2]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for mechanisms of alpha-cleavage and inductive effects).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Reference for ketone fragmentation rules).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

(S)-3-(Tert-butyl)cyclopentanone: A Chiral Synthon for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

(S)-3-(Tert-butyl)cyclopentanone is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereodefined cyclopentane core, adorned with a sterically demanding tert-butyl group, offers a unique scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the stereochemical properties, synthesis, and potential applications of (S)-3-(tert-butyl)cyclopentanone, with a focus on enabling its practical use in a research and development setting. We will delve into the causality behind synthetic strategies, particularly kinetic resolution, and discuss the analytical techniques crucial for stereochemical verification.

Introduction: The Significance of Chiral Cyclopentanones

The cyclopentane ring is a prevalent structural motif in a vast array of natural products and pharmaceuticals. The introduction of stereocenters into this five-membered ring system dramatically expands the accessible chemical space, allowing for precise three-dimensional arrangements of functional groups that can lead to highly specific interactions with biological targets. Chiral cyclopentanones, in particular, serve as versatile intermediates, or "synthons," for the asymmetric synthesis of these complex molecules[1]. The carbonyl group provides a convenient handle for a wide range of chemical transformations, while the inherent chirality of the scaffold guides the stereochemical outcome of subsequent reactions.

The subject of this guide, (S)-3-(tert-butyl)cyclopentanone, is a prime example of a chiral cyclopentanone with significant synthetic potential. The bulky tert-butyl group at the C3 position plays a crucial role in directing the stereoselectivity of reactions at other positions on the ring, a concept that will be explored in detail in the following sections.

Stereochemical Properties and Conformational Analysis

The stereochemical integrity of (S)-3-(tert-butyl)cyclopentanone is the cornerstone of its utility as a chiral building block. The absolute configuration at the C3 stereocenter is designated as (S) according to the Cahn-Ingold-Prelog priority rules.

The Influence of the Tert-butyl Group

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its presence on the cyclopentane ring has profound conformational implications. While cyclohexane rings have well-defined low-energy chair conformations, cyclopentane rings are more flexible and exist in a dynamic equilibrium between various envelope and twist conformations.

The bulky tert-butyl group, however, strongly disfavors axial-like positions in these conformations due to severe steric hindrance[2]. This steric strain forces the tert-butyl group to predominantly occupy a pseudo-equatorial position, which in turn restricts the conformational flexibility of the ring. This conformational locking has a significant impact on the reactivity of the molecule, as it dictates the accessibility of reagents to the two faces of the cyclopentanone ring. For instance, in reactions such as enolate formation and subsequent alkylation or aldol reactions, the tert-butyl group will sterically hinder the approach of electrophiles from the same face, leading to a high degree of diastereoselectivity.

Synthesis of (S)-3-(Tert-butyl)cyclopentanone via Kinetic Resolution

The most effective method for preparing enantiomerically pure (S)-3-(tert-butyl)cyclopentanone is through the kinetic resolution of a racemic precursor. Kinetic resolution is a powerful technique for separating enantiomers, wherein one enantiomer of a racemate reacts faster with a chiral reagent or catalyst than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer[3].

A highly efficient method for the synthesis of related chiral 3-alkylcyclopentanones has been reported by Bunnage et al., involving the kinetic resolution of a racemic mixture of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates[4]. This approach can be adapted to produce the precursor to (S)-3-(tert-butyl)cyclopentanone.

Synthetic Workflow

The overall synthetic strategy involves two main stages:

-

Synthesis of the Racemic Precursor: Preparation of racemic tert-butyl 3-tert-butylcyclopent-1-ene-1-carboxylate.

-

Kinetic Resolution: Enantioselective conjugate addition of a chiral lithium amide to the racemic precursor, resulting in the separation of the desired (S)-enantiomer of the starting material.

-

Conversion to the Target Molecule: Transformation of the resolved (S)-tert-butyl 3-tert-butylcyclopent-1-ene-1-carboxylate into (S)-3-(tert-butyl)cyclopentanone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformational Analysis [sas.upenn.edu]

- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 4. Kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates for the synthesis of homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 3-(tert-butyl)cyclopentanone: A Technical Guide

Executive Summary

3-(tert-butyl)cyclopentanone (CAS: 5581-94-2) is a sterically demanding cyclic ketone widely utilized in medicinal chemistry as a chiral building block and conformational lock.[1][2][3] Its bulky tert-butyl group at the 3-position directs stereoselectivity in nucleophilic additions, making it critical for synthesizing high-affinity spirocyclic drugs and fragrance ingredients.

While less volatile than its parent compound cyclopentanone, it presents specific hazards regarding combustibility, aquatic toxicity, and potential peroxide formation upon prolonged storage. This guide synthesizes physicochemical data with field-proven handling protocols to ensure personnel safety and experimental integrity.

Part 1: Physicochemical Profile & Hazard Identification

Chemical Identity & Properties

Understanding the physical state is the first step in risk mitigation. Unlike smaller ketones, the tert-butyl substitution significantly raises the boiling point and lowers volatility.

| Property | Value | Operational Implication |

| CAS Number | 5581-94-2 | Use for exact inventory tracking. |

| Formula / MW | C₉H₁₆O / 140.22 g/mol | Heavier vapor density than air (4.8 vs 1.0). |

| Physical State | Colorless to pale yellow liquid | Viscosity is slightly higher than acetone/cyclopentanone. |

| Boiling Point | 200–201 °C | Low vapor pressure at RT; requires high heat for distillation. |

| Density | ~0.903 g/mL | Floats on water; containment dams are required for spills. |

| Flash Point | > 60 °C (Est.) | Combustible Liquid . Requires heating to release ignitable vapors. |

| Solubility | Immiscible in water; Soluble in organic solvents | Use organic solvents (EtOAc, Hexane) for cleanup, not water. |

GHS Hazard Classification

Based on structural analogs (4-tert-butylcyclohexanone) and functional group data.

-

WARNING

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.[4]

-

H315 / H319: Causes skin irritation / Causes serious eye irritation.[5]

-

H412: Harmful to aquatic life with long-lasting effects.[4]

Part 2: Operational Handling Protocols

Storage & Stability (The "Shelf-Life" Factor)

Cyclic ketones are generally stable, but the alpha-position to the carbonyl is susceptible to autoxidation over long periods, potentially forming peroxides or undergoing aldol condensation if catalyzed by trace acids/bases.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). Oxygen promotes yellowing (oxidation).

-

Temperature: Ambient (15–25 °C) is acceptable, but 2–8 °C is preferred for long-term storage (>6 months) to inhibit oligomerization.

-

Container: Tightly sealed glass or fluorinated HDPE. Avoid metal containers that may leach ions (Lewis acids) which catalyze degradation.

Safe Transfer Workflow

Due to its lipophilicity and potential neurotoxicity (common to ketones), dermal protection is paramount.

PPE Requirements:

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For immersion or prolonged handling, use Silver Shield (Laminate) or thick Butyl rubber. Note: Latex is permeable to ketones.

-

Respiratory: If heating or working outside a fume hood, use a respirator with an Organic Vapor (OV) cartridge (Black band).

Transfer Protocol (Liquid):

-

Equilibrate: Allow the refrigerated bottle to reach room temperature before opening to prevent water condensation (hygroscopy leads to inaccurate weighing).

-

Inerting: Purge the headspace with Nitrogen after dispensing.

-

Dispensing: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes for long-term contact as ketones can swell rubber plungers.

Experimental Context: Stereoselective Synthesis

The tert-butyl group locks the cyclopentanone ring into a specific conformation (typically the "envelope"). When performing nucleophilic additions (e.g., Grignard, Hydride reduction), the reagent will attack from the face opposite the bulky tert-butyl group.

-

Safety Note: Reactions involving hydride donors (LiAlH₄) or organometallics are highly exothermic. The high boiling point of this ketone means it acts as a heat sink, but once the exotherm starts, it can be difficult to control. Always add the ketone slowly to the reagent at low temperature (-78 °C or 0 °C).

Part 3: Emergency Response & Waste Management

Fire Fighting Measures

-

Class: B (Combustible Liquid).

-

Extinguishing Media: Alcohol-resistant foam, Dry chemical, or CO₂.

-

Do NOT use: High-volume water jet. Since the density is <1.0, the burning liquid will float on water and spread the fire.

Spill Response Logic

-

Small Spill (< 50 mL): Absorb with vermiculite or sand. Wipe with acetone-dampened towels.

-

Large Spill (> 500 mL): Eliminate ignition sources. Dam the flow with absorbent socks. Do not allow entry into drains (H412 aquatic hazard).[4]

Waste Disposal

-

Classification: Non-halogenated organic solvent waste.

-

Segregation: Keep separate from strong oxidizers (e.g., Nitric acid) and strong bases to prevent exothermic polymerization in the waste drum.

Part 4: Visualized Workflows

Safe Handling Workflow

This diagram outlines the decision process for transferring the reagent from storage to the reaction vessel, emphasizing inert gas protection.

Figure 1: Inert atmosphere handling workflow to prevent moisture ingress and oxidation.

Spill Response Decision Logic

A logic tree for determining the appropriate response to a spill based on volume and location.

Figure 2: Decision matrix for spill containment and emergency response.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316769, this compound. Retrieved from [Link][3]

-

ChemSynthesis. Synthesis and Physical Properties of 3-tert-butylcyclopentanone. Retrieved from [Link]

-

Kozioł, A. et al. (2023). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives.[6] (Relevant analog handling data). Retrieved from [Link]

Sources

Navigating the Safety Landscape of 3-(Tert-butyl)cyclopentanone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties: The Foundation of Safety

A comprehensive understanding of a compound's physical and chemical properties is the starting point for a robust safety assessment. While specific experimental data for 3-(Tert-butyl)cyclopentanone is limited, we can infer its likely characteristics.[2]

| Property | Value (this compound) | Value (Cyclopentanone) | Rationale for Extrapolation |

| CAS Number | 5581-94-2[1][2] | 120-92-3[3][4][5] | N/A |

| Molecular Formula | C9H16O[2] | C5H8O[6] | N/A |

| Molecular Weight | 140.22 g/mol [2] | 84.12 g/mol [5] | N/A |

| Boiling Point | ~200-201 °C (Predicted)[1] | 131 °C | The addition of the bulky tert-butyl group is expected to significantly increase the molecular weight and van der Waals forces, leading to a higher boiling point. |

| Density | ~0.903 g/cm³ (Predicted)[1] | 0.948 g/cm³ | The tert-butyl group adds significant volume with a relatively smaller increase in mass compared to the overall structure, likely resulting in a slightly lower density than cyclopentanone. |

| Flash Point | Expected to be higher than Cyclopentanone | 30 °C (86 °F)[7] | Generally, an increase in boiling point correlates with an increase in flash point. |

| Solubility | Likely soluble in organic solvents. | Soluble in alcohol and ether. | The alkyl nature of the tert-butyl group will enhance its solubility in nonpolar organic solvents. |

Hazard Identification and Classification: A Proactive Approach

Based on the Globally Harmonized System (GHS) classification for cyclopentanone, we can anticipate the primary hazards associated with this compound. The presence of the ketone functional group and the flammable nature of the cyclopentane ring are key determinants of its hazard profile.

Anticipated GHS Classification:

-

Flammable Liquids: Category 3.[3][4][5] Vapors may form explosive mixtures with air, and the liquid is combustible.[3][6]

-

Skin Corrosion/Irritation: Category 2.[3][4][5][8] Causes skin irritation upon direct contact.

-

Serious Eye Damage/Eye Irritation: Category 2.[3][4][5][8] Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and dizziness.[9]

Exposure Controls and Personal Protection: A Multi-Layered Defense

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when handling this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4] This is critical to minimize the inhalation of flammable and potentially irritating vapors.

-

Ignition Source Control: Due to its flammability, all potential sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly excluded from the handling area.[3][4][6] Use only non-sparking tools and explosion-proof equipment.[6][10] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[4][10][11]

Personal Protective Equipment (PPE): The Last Line of Defense

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors that can cause serious eye irritation.[3][10]

-

Skin Protection: Chemically resistant gloves, such as butyl rubber or Viton®, should be worn to prevent skin contact.[8] A lab coat or chemical-resistant apron is also required.

-

Respiratory Protection: If working outside of a fume hood or in situations where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Safe Handling and Storage: Mitigating Risks

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

Handling

-

Avoid breathing vapors or mist.[7]

-

Wash hands thoroughly after handling and before breaks.[3][4][11]

-

Keep away from food, drink, and animal feedingstuffs.[3][4][11]

-

When not in use, keep the container tightly closed.[3][4][7][10][11]

Storage

-

Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][7]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7]

-

Skin Contact: Immediately remove all contaminated clothing.[6][10] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][8] Remove contact lenses if present and easy to do.[3][6][8] Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5][7] Rinse mouth with water.[5][7] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7] For large fires, water spray or fog can be used to cool containers.[5][6][7]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may spread the fire.

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[3][6] Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[3][5][6]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5][6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[5] Eliminate all ignition sources.[5] Wear appropriate personal protective equipment.[5][7] Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[3][11]

-

Methods for Cleaning Up: Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[3][11] Collect the absorbed material into a suitable, labeled container for disposal.[3][7][11]

Toxicological Information: Understanding the Health Effects

While specific toxicological data for this compound is not available, the information for cyclopentanone provides a basis for understanding potential health effects.

-

Acute Toxicity: Not classified as acutely toxic based on available data for cyclopentanone.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][5][8]

-

Respiratory or Skin Sensitization: Not expected to be a sensitizer.[3]

-

Germ Cell Mutagenicity: Not classified as a mutagen.[3]

-

Carcinogenicity: Not classified as a carcinogen.[3]

-

Reproductive Toxicity: Not classified as a reproductive toxicant.[3]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Not classified as a specific target organ toxicant for single or repeated exposure based on cyclopentanone data.[3]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a safe workflow for handling this compound in a research setting.

Sources

- 1. This compound CAS#: 5581-94-2 [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com [carlroth.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. indenta.com [indenta.com]

- 9. nj.gov [nj.gov]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. carlroth.com [carlroth.com]

Methodological & Application

The Strategic Role of 3-(tert-butyl)cyclopentanone in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Architectural Significance of a Bulky Ketone

In the landscape of modern medicinal chemistry, the deliberate design of molecular architecture is paramount to achieving therapeutic efficacy. The cyclopentanone ring, a five-membered carbocycle, serves as a versatile and synthetically tractable scaffold for the construction of a diverse array of bioactive molecules.[1][2] When functionalized with a sterically demanding tert-butyl group, as in 3-(tert-butyl)cyclopentanone, this building block acquires unique properties that are highly advantageous in drug design. The tert-butyl group, with its significant steric bulk, can profoundly influence the conformational rigidity of the cyclopentane ring, dictate the stereochemical outcome of reactions, and provide a metabolically robust anchor that can enhance a drug candidate's pharmacokinetic profile.[3]

This application note provides a detailed exploration of the utility of this compound in the synthesis of complex pharmaceutical intermediates. We will present two distinct applications: the stereoselective synthesis of a key precursor for Hepatitis C Virus (HCV) protease inhibitors, exemplified by the Boceprevir family, and a generalized approach to a scaffold for kinase inhibitors. The protocols herein are designed to be robust and illustrative of the strategic advantages conferred by the 3-tert-butylcyclopentanone core.

Application 1: Stereoselective Synthesis of a Boceprevir Intermediate

The Hepatitis C virus NS3/4A serine protease is a validated target for antiviral therapy.[4] Boceprevir, a first-generation inhibitor, features a complex molecular framework where a substituted cyclopentane moiety plays a crucial role in binding to the enzyme's active site.[5] The synthesis of chiral aminocyclopentane carboxamide derivatives is a critical step in the overall synthesis of Boceprevir and related compounds.[6][7] Here, we outline a plausible and efficient protocol for the synthesis of a key bicyclic lactam intermediate, starting from this compound.

Causality of Experimental Choices

The strategic introduction of the nitrogen atom and subsequent functionalization of the cyclopentanone ring are central to this synthesis. The bulky tert-butyl group is anticipated to direct incoming reagents to the less hindered face of the molecule, thereby controlling the stereochemistry of the newly formed chiral centers. The choice of reagents and reaction conditions is guided by principles of asymmetric synthesis to achieve the desired enantiomerically enriched product.[8][9]

Experimental Protocol: Synthesis of a Chiral Bicyclic Lactam Intermediate

Overall Reaction Scheme:

A conceptual workflow for the synthesis of a bicyclic lactam from this compound.

Materials and Reagents:

| Reagent/Material | Supplier | Grade |

| This compound | Sigma-Aldrich | 98% |

| Trimethylsilyl cyanide (TMSCN) | Acros Organics | 98% |

| Zinc Iodide (ZnI2) | Alfa Aesar | Anhydrous, 99.9% |

| Lithium aluminum hydride (LAH) | Sigma-Aldrich | 1.0 M solution in THF |

| Di-tert-butyl dicarbonate (Boc2O) | TCI Chemicals | >98% |

| Pyridinium chlorochromate (PCC) | Sigma-Aldrich | 98% |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, >99.8% |

| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous, >99.9% |

| Grubbs' Catalyst (2nd Generation) | Strem Chemicals | 97% |

Step-by-Step Methodology:

-

Cyanosilylation and Reduction to the Aminomethyl Cyclopentanol:

-

To a solution of this compound (10.0 g, 71.3 mmol) in anhydrous dichloromethane (150 mL) under a nitrogen atmosphere at 0 °C, add zinc iodide (1.14 g, 3.57 mmol).

-

Slowly add trimethylsilyl cyanide (10.6 g, 107 mmol) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin.

-

The crude cyanohydrin is dissolved in anhydrous tetrahydrofuran (200 mL) and added dropwise to a stirred suspension of lithium aluminum hydride (5.4 g, 142.6 mmol) in THF (100 mL) at 0 °C.

-

The reaction mixture is then heated to reflux for 4 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water (5.4 mL), 15% aqueous NaOH (5.4 mL), and water (16.2 mL).

-

The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.

-

-

Protection of the Amino Group:

-

The crude aminomethyl cyclopentanol is dissolved in a mixture of THF (100 mL) and water (50 mL).

-

Sodium bicarbonate (12.0 g, 142.6 mmol) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (17.1 g, 78.4 mmol) in THF (50 mL).

-

The reaction is stirred at room temperature for 16 hours.

-

The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 75 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to give the Boc-protected aminomethyl cyclopentanol, which can be purified by column chromatography.

-

-

Oxidation to the Ketone:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (23.0 g, 107 mmol) in anhydrous dichloromethane (200 mL), add a solution of the Boc-protected aminomethyl cyclopentanol (assumed 71.3 mmol from the start) in dichloromethane (100 mL).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the crude protected aminomethyl cyclopentanone.

-

-

Intramolecular Cyclization to the Bicyclic Lactam:

-

This step would typically involve further elaboration of the molecule to introduce a terminal alkene, followed by a ring-closing metathesis reaction. For the purpose of this illustrative protocol, we will conceptually represent this transformation. The synthesized ketone is a key intermediate for such elaborations.

-

Application 2: Synthesis of a Cyclopentanone-Based Kinase Inhibitor Scaffold

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many successful kinase inhibitors feature a heterocyclic core that can be accessed from functionalized cyclic ketones.[10][11] this compound provides a robust starting point for the synthesis of substituted cyclopentane-fused pyrimidines, a common scaffold in kinase inhibitor design.

Rationale for Synthetic Approach

The synthesis will proceed via a condensation reaction to form an enaminone, followed by cyclization with a suitable three-carbon building block to construct the pyrimidine ring. The tert-butyl group is expected to enhance the lipophilicity of the final molecule, potentially improving cell permeability and metabolic stability.

Experimental Protocol: Synthesis of a 3-(tert-butyl)cyclopentyl-fused Pyrimidine

Overall Reaction Scheme:

A general scheme for the synthesis of a cyclopentyl-fused pyrimidine from this compound.

Materials and Reagents:

| Reagent/Material | Supplier | Grade |

| This compound | Sigma-Aldrich | 98% |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Acros Organics | 97% |

| Guanidine nitrate | Alfa Aesar | 99% |

| Sodium ethoxide (NaOEt) | Sigma-Aldrich | 96% |

| Ethanol (EtOH) | Fisher Scientific | Anhydrous, >99.5% |

| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |

Step-by-Step Methodology:

-

Formation of the Enaminone:

-

A mixture of this compound (5.0 g, 35.7 mmol) and N,N-dimethylformamide dimethyl acetal (6.4 g, 53.5 mmol) in anhydrous toluene (50 mL) is heated to reflux for 6 hours.

-

The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to remove the solvent and excess DMF-DMA, yielding the crude enaminone intermediate.

-

-

Cyclization to the Pyrimidine Scaffold:

-

To a solution of sodium ethoxide, prepared by carefully dissolving sodium (1.23 g, 53.5 mmol) in anhydrous ethanol (100 mL), add guanidine nitrate (5.2 g, 42.8 mmol).

-

The mixture is stirred for 30 minutes at room temperature.

-

The crude enaminone from the previous step, dissolved in anhydrous ethanol (50 mL), is then added to the guanidine/ethoxide mixture.

-

The resulting mixture is heated to reflux for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water (100 mL) and extracted with ethyl acetate (3 x 75 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 3-(tert-butyl)cyclopentyl-fused pyrimidine.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its inherent steric bulk provides a powerful tool for controlling stereochemistry and enhancing the drug-like properties of target molecules. The protocols outlined in this application note demonstrate its utility in the synthesis of precursors for both antiviral and kinase inhibitor drug discovery programs. The strategic incorporation of this functionalized cyclopentanone scaffold can significantly contribute to the development of novel and effective therapeutic agents.

References

- Wills, M. Asymmetric Transfer Hydrogenation of BCP Ketones. Enantioselective synthesis of chiral BCPs. 2021.

- Reddy, A. K. et al.

- Bhalerao, D. S. et al. Boceprevir synthesis. ChemicalBook. 2015.

- Thirumalai Rajan, S. et al. Preparation of intermediates of boceprevir. WO2013190509A2. 2013.

- Enders, D. et al. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Synlett. 1996.

- Venkatraman, S. et al. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals.

- Jadav, K. J. et al.

- de Meijere, A. & Kozhushkov, S. I. Synthesis of Chiral Cyclopentenones. Chemical Reviews. 2016.

- Bode, J. W. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society. 2009.

- Hamad, A. A. et al. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters. 2025.

- Alarafi, N. et al. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences. 2025.

- Samir, E. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal. 2016.

- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 316769.

- Renz, M. & Corma, A. Cyclopentanone synthesis. Organic Chemistry Portal. 2004.

- Jahn, U. et al. Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Chemistry – A European Journal. 2014.

- Zhou, W. et al. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. 2018.

- Fu, X. et al. Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry. 2014.

- Albrecht, Ł. et al. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction.

-

Kadow, J. F. et al. Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[7][8]hexane-2-carboxylates or salts thereof. WO2004113295A1. 2004.

- British Biotech.

- Morken, J. P. et al. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Synlett. 2018.

- Christoffers, J. & Mann, A. Recent Progress in the Synthetic Assembly of 2-Cyclopentenones.

- Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research. 2021.

- Herrmann, A.

- Sajja, E. et al.

- Fu, X. et al. Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry. 2014.

- Gotor-Fernández, V. et al. Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases. Green Chemistry. 2017.

- Hamad, A. A. et al. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters. 2025.

- Jadav, K. J. et al. Chiral beta amino carboxamide derivatives.

- Gotor-Fernández, V. et al. Sequential Two-Step Stereoselective Amination of Allylic Alcohols through the Combination of Laccases and Amine Transaminases.

- BLDpharm. rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.

- ChemScene. tert-Butyl rel-(1R,5S,6S)-6-amino-3-azabicyclo[3.1.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 3. This compound | C9H16O | CID 316769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]

- 6. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 7. Boceprevir synthesis - chemicalbook [chemicalbook.com]

- 8. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note & Protocols: Stereocontrol in Nucleophilic Additions to 3-(tert-butyl)cyclopentanone

Introduction: The Role of Steric Hindrance in Directing Reactivity

Nucleophilic addition to carbonyls is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is subsequently protonated to yield an alcohol product.[2] While the fundamental mechanism is consistent, the stereochemical outcome of such additions to substituted cyclic ketones is a nuanced subject, governed by a delicate interplay of steric and electronic factors.

3-(tert-butyl)cyclopentanone serves as an exemplary substrate for investigating these principles. The large, sterically demanding tert-butyl group at the C3 position effectively "locks" the conformation of the five-membered ring and creates two diastereotopic faces for nucleophilic attack. The bulky substituent significantly hinders one face of the carbonyl, forcing incoming nucleophiles to approach from the opposite, more accessible face. This application note provides a detailed guide to leveraging this steric bias to achieve high diastereoselectivity in various nucleophilic addition reactions, offering both mechanistic insights and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Part 1: Mechanistic Overview & Stereochemical Principles

The core principle governing the stereoselectivity of nucleophilic additions to this compound is steric approach control . The tert-butyl group acts as a powerful stereodirecting element, creating a significant energetic penalty for any nucleophile attempting to attack from the same face (syn-attack). Consequently, attack from the opposite face (anti-attack) is overwhelmingly favored.

-

Syn-Attack: The nucleophile approaches from the same side as the tert-butyl group. This pathway is sterically hindered and energetically unfavorable.

-

Anti-Attack: The nucleophile approaches from the side opposite to the tert-butyl group. This is the sterically favored and lower-energy pathway.

The resulting product stereochemistry is defined as cis or trans based on the relationship between the newly formed hydroxyl group and the tert-butyl substituent.

-

Trans-Product: Results from syn-attack. The hydroxyl group and the tert-butyl group are on opposite faces of the ring.

-

Cis-Product: Results from anti-attack. The hydroxyl group and the tert-butyl group are on the same face of the ring.

Therefore, reactions governed by steric approach control are expected to yield the cis-alcohol as the major product.

Caption: Steric control in nucleophilic addition to this compound.

Part 2: Key Applications & Experimental Protocols

This section details protocols for three common classes of nucleophilic addition reactions, highlighting the predictable stereochemical outcomes.

Hydride Reductions: Comparing Steric Bulk

The reduction of ketones to secondary alcohols is a fundamental transformation. The choice of hydride reagent can dramatically influence the diastereoselectivity of the reaction with sterically hindered ketones.[3]

-

Sodium Borohydride (NaBH₄): A relatively small and unhindered hydride source. While it generally favors attack from the less hindered face, its small size can sometimes allow it to overcome moderate steric barriers, leading to mixtures of diastereomers.

-

Lithium Tri-sec-butylborohydride (L-Selectride®): A very bulky and sterically demanding hydride reagent.[4] It is highly sensitive to steric hindrance and will almost exclusively attack from the most accessible trajectory, providing excellent diastereoselectivity.[5]

| Reagent | Key Characteristic | Expected Major Product | Rationale |

| NaBH₄ | Small, less selective | cis-3-(tert-butyl)cyclopentanol | Primarily steric approach control, but reduced selectivity due to small size. |

| L-Selectride® | Very bulky, highly selective | cis-3-(tert-butyl)cyclopentanol | Overwhelming steric hindrance forces exclusive anti-attack.[3] |

This protocol describes the highly diastereoselective reduction of this compound to cis-3-(tert-butyl)cyclopentanol.

Materials:

-

This compound (1.0 eq)

-

L-Selectride® (1.0 M solution in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen Peroxide (H₂O₂), 30% aqueous solution